molecular formula C18H15ClN4O2 B11289873 N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B11289873
M. Wt: 354.8 g/mol
InChI Key: YNCSMTTWOWABSD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, an imidazo[1,2-a]benzimidazole core, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step might involve the reaction of the imidazo[1,2-a]benzimidazole intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution on the phenyl ring: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
  • N-(2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups might enhance its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN4O2/c1-10-11(19)5-4-7-12(10)20-16(24)9-15-17(25)22-18-21-13-6-2-3-8-14(13)23(15)18/h2-8,15H,9H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

YNCSMTTWOWABSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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